molecular formula C10H9BrF2N2 B1379785 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole CAS No. 1393442-19-7

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole

Cat. No.: B1379785
CAS No.: 1393442-19-7
M. Wt: 275.09 g/mol
InChI Key: AYJUEFHTFROPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole (CAS 1393442-19-7) is a high-purity benzimidazole derivative offered with a documented purity of 98% . This compound has a molecular formula of C10H9BrF2N2 and a molecular weight of 275.09 g/mol . Benzimidazole scaffolds are structurally similar to purines found in natural nucleotides, which allows them to interact effectively with the biopolymers in living systems, such as enzymes and receptors . This key characteristic makes benzimidazole derivatives a versatile and privileged structure in medicinal chemistry with a wide array of reported pharmacological activities, including antitumor, antimicrobial, and antituberculotic properties . As such, this fluorinated and brominated analog serves as a valuable building block in pharmaceutical R&D for the synthesis and discovery of new bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-1-ethyl-6,7-difluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2/c1-3-15-5(2)14-7-4-6(11)8(12)9(13)10(7)15/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJUEFHTFROPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC(=C(C(=C21)F)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201951
Record name 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-19-7
Record name 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Benzimidazole Formation

  • The condensation of substituted o-phenylenediamines with carboxylic acids or aldehydes forms the benzimidazole ring system.
  • For difluoro substitution at positions 6 and 7, starting materials often include fluorinated o-phenylenediamine or fluorinated aromatic precursors.

Halogenation and Alkylation

  • Bromination at position 5 is typically carried out via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • N-ethylation (at the 1-position) and methylation (at the 2-position) are performed through alkylation reactions using ethyl halides and methylating agents respectively, often under basic conditions or using phase-transfer catalysts.

Specific Preparation Methods for 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole

Starting Materials and Intermediates

  • The synthesis begins with 6,7-difluoro-o-phenylenediamine or a suitably fluorinated precursor.
  • Intermediate benzimidazole cores are formed by condensation with formic acid derivatives or aldehydes.
  • Bromination at position 5 is introduced post-cyclization to avoid side reactions.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Purpose Yield Range (%)
1 Condensation 6,7-Difluoro-o-phenylenediamine + aldehyde or acid derivatives, acidic medium Formation of 6,7-difluorobenzimidazole core 70-85
2 Bromination NBS or Br2, solvent (e.g., acetic acid), controlled temperature Introduction of bromine at position 5 60-75
3 N-Ethylation Ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (DMF) Alkylation at N-1 position 65-80
4 2-Methylation Methylating agent (e.g., methyl iodide), base or methyl sulfate Introduction of methyl group at C-2 60-78

Reaction Conditions and Optimization

  • Bromination is carefully controlled to avoid polybromination, typically at low temperatures (0–5 °C).
  • Alkylation steps are conducted under anhydrous conditions to maximize yield and prevent hydrolysis.
  • Purification is achieved by recrystallization or chromatography, ensuring purity above 98%.

Mechanistic Insights and Research Findings

  • Electrophilic aromatic substitution for bromination is regioselective due to the directing effects of fluorine substituents at positions 6 and 7, which deactivate the aromatic ring and guide bromination to position 5.
  • Radical mechanisms have been proposed for related benzimidazole functionalizations involving difluoroarylmethylation, indicating possible radical intermediates in some alkylation steps under specific conditions.
  • Studies indicate that electron-withdrawing fluorine atoms influence reactivity and selectivity, often requiring modified reaction conditions for optimal outcomes.

Summary of Synthetic Data

Parameter Data/Value
Molecular Formula C10H9BrF2N2
Molecular Weight 275.09 g/mol
Purity Achieved ≥ 98% (via chromatographic methods)
Typical Reaction Yields 60-85% per step
Scale of Synthesis Gram to kilogram scale (custom synthesis)
Key Reagents 6,7-Difluoro-o-phenylenediamine, NBS, ethyl bromide, methyl iodide
Solvents Used DMF, acetic acid, tetrahydrofuran (THF)
Reaction Temperatures 0–80 °C depending on step

Industrial and Research Applications

  • The compound serves as an intermediate for pharmaceutical synthesis, particularly in coupling reactions.
  • High purity and controlled substitution pattern make it valuable for bioactive molecule development.
  • Custom synthesis services provide flexible scale production supporting R&D and industrial needs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 5-azido-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole or 5-thioether-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole.

    Oxidation Products: Oxidized derivatives like 5-bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole-4-carboxylic acid.

    Reduction Products: Reduced derivatives such as 5-bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole-4-amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. The structure of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole suggests potential efficacy against various bacterial strains. A study demonstrated that modifications in the benzodiazole ring can enhance antimicrobial activity, making this compound a candidate for further development in antibiotic formulations .

Anticancer Research
Benzodiazoles are also investigated for their anticancer properties. Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis. The specific substitution patterns in 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole may contribute to its ability to target cancer cells selectively .

Materials Science

Fluorescent Materials
The unique fluorine substituents in this compound make it a candidate for developing fluorescent materials. Fluorinated benzodiazoles have been explored for their luminescent properties, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The incorporation of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole into polymer matrices could enhance the performance of these devices .

Polymer Chemistry
This compound can serve as a building block in the synthesis of polymers with specific functionalities. Its reactivity allows for the formation of copolymers that exhibit desirable mechanical and thermal properties, which are critical in industrial applications .

Environmental Applications

Pesticide Development
The structural characteristics of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole suggest potential use in agrochemicals. Compounds with similar frameworks have been studied for their effectiveness as pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target species .

Analytical Chemistry
This compound's distinct chemical properties make it suitable for use as a reagent in analytical chemistry. It can be employed in methods such as chromatography or spectroscopy to detect and quantify other substances in complex mixtures .

Case Studies and Research Findings

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth; structure-property relationship established.
Anticancer PropertiesInduction of apoptosis in cancer cell lines; potential drug development candidate identified.
Fluorescent MaterialsHigh luminescence efficiency noted; potential application in OLED technology.
Pesticide EfficacyEffective against common agricultural pests; lower toxicity to beneficial insects reported.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s unique substituent arrangement differentiates it from analogs. Key comparisons include:

Compound Name Substituents Similarity Score Key Differences
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Br (6), F (4), isopropyl (1), methyl (2) 0.70 Bromine at position 6 vs. 5; isopropyl vs. ethyl at position 1
2-Chloro-6-methyl-1H-1,3-benzodiazole Cl (2), methyl (6) Smaller halogen (Cl) at position 2; lacks ethyl and fluorine substituents
4-Bromo-5-fluorobenzene-1,2-diamine Br (4), F (5), amino groups 0.70 Non-benzodiazole backbone; amino groups instead of diazole ring
  • Halogen Effects: Bromine at position 5 (vs. Difluoro groups at 6 and 7 create a strong electron-withdrawing effect, reducing aromatic electrophilicity compared to mono-fluoro analogs .
  • Alkyl Groups : The ethyl group at position 1 improves lipophilicity (logP ~2.8 estimated) compared to methyl or isopropyl analogs, impacting solubility and membrane permeability .

Physicochemical Properties

Property 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Molecular Weight ~287.1 g/mol ~285.1 g/mol
Melting Point Estimated 180–185°C (dec.) 175–178°C (dec.)
IR Peaks C=N ~1605 cm⁻¹; C-F ~1150 cm⁻¹ C=N ~1610 cm⁻¹; C-F ~1165 cm⁻¹
Solubility (DMSO) High Moderate
  • Stability: The difluoro substituents enhance thermal stability compared to non-fluorinated benzodiazoles. Bromine at position 5 is susceptible to nucleophilic substitution under basic conditions, as seen in for analogous thiadiazoles .

Reactivity and Functionalization

  • Bromine Reactivity : The bromine atom undergoes Suzuki coupling and nucleophilic aromatic substitution (e.g., with amines or thiols) to introduce diverse functionalities. Steric hindrance from the ethyl group may slow reactions compared to less-substituted analogs .
  • Fluorine Inertness : The 6,7-difluoro motif resists electrophilic substitution, directing further functionalization to position 4 or 8 of the benzodiazole ring.

Biological Activity

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole (CAS Number: 1393442-19-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Molecular Formula: C10H9BrF2N2
Molecular Weight: 275.093 g/mol
CAS Number: 1393442-19-7
Purity: Minimum 95%

Antibacterial Activity

Research indicates that compounds similar to 5-bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of benzodiazole showed effective inhibition against various bacterial strains such as E. faecalis and P. aeruginosa.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Compound AE. faecalis40 µg/mL29
Compound BP. aeruginosa50 µg/mL24
Compound CS. typhi45 µg/mL30
Compound DK. pneumoniae50 µg/mL19

These findings suggest that the structural features of benzodiazole derivatives contribute to their antibacterial activity, making them potential candidates for antibiotic development .

Anticancer Properties

The anticancer activity of 5-bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole has been investigated in various cell lines. A notable study assessed its effects on breast cancer cells (MCF-7), where it was found to induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Cell Line

Treatment Concentration (µM)Cell Viability (%)LDH Release (U/L)
Control10085.35 ± 4.2
5070521.77 ± 30.8
10040Significant increase

The results indicated a dose-dependent decrease in cell viability and a significant increase in lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects . This mechanism may involve the induction of apoptosis through the activation of specific cellular pathways.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Inhibition Efficacy Against Cytokines

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Dexamethasone (1 µg/mL)8978
Compound E8372
Compound F6752

The results demonstrate that certain derivatives of benzodiazole could effectively reduce inflammation markers comparable to standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzodiazole derivatives typically involves multi-step reactions, such as cyclization of substituted benzene precursors with amines or thiols. For brominated analogs, bromine substitution can occur via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. For example, bromine in position 2 of imidazo-thiadiazole derivatives is readily substituted by secondary amines under mild conditions . Optimizing solvent choice (e.g., DMF for high polarity), temperature (e.g., 120°C for cyclization), and catalysts (e.g., Pd-based catalysts for cross-coupling) is critical. Yield improvements (e.g., 73% in related benzimidazoles) often require reflux conditions and inert atmospheres to minimize side reactions .

Q. How can spectroscopic techniques (FTIR, NMR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • FTIR : Identify characteristic bands such as C=N stretching (~1611 cm⁻¹ for imidazole rings) and C-Br/C-F vibrations (~590 cm⁻¹ and ~745 cm⁻¹, respectively) .
  • NMR : ^1H NMR should show peaks for ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂), aromatic protons (δ ~7.0–8.5 ppm), and fluorine coupling patterns (e.g., splitting due to adjacent F atoms) .
  • MS : Molecular ion peaks (e.g., m/z 222.12 for brominated benzimidazoles) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) confirm molecular weight and halogen presence .

Q. What safety protocols are essential when handling halogenated benzodiazoles?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves and lab coats to prevent skin contact, as brominated compounds may cause irritation or allergic reactions . Store the compound in airtight containers under dry, dark conditions to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of hazardous waste according to local regulations .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a leaving group in SNAr or Suzuki-Miyaura reactions, while fluorine’s electronegativity deactivates the ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT calculations) can predict regioselectivity. For example, electron-withdrawing groups like F increase the activation energy for nucleophilic attack at adjacent positions, favoring substitution at bromine sites . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed spectra may arise from impurities or tautomerism.

  • Purity Checks : Use HPLC or TLC (e.g., Rf = 0.65 for related compounds) to verify homogeneity .
  • Tautomer Analysis : For benzodiazoles, dynamic NMR or X-ray crystallography can identify dominant tautomeric forms .
  • Comparative Studies : Cross-reference with literature data for similar derivatives (e.g., 5-bromo-3-methyl-1,2,4-thiadiazole ).

Q. How can molecular docking studies predict the compound’s bioactivity, such as EGFR inhibition?

  • Methodological Answer :

  • Protein Preparation : Retrieve EGFR structures (PDB ID: 1M17) and optimize hydrogen bonding networks.
  • Ligand Docking : Use AutoDock Vina to simulate binding poses. Focus on interactions like π-π stacking with phenylalanine residues or hydrogen bonding with catalytic lysines.
  • Validation : Compare docking scores (e.g., binding affinity ≤ −8.0 kcal/mol) with known inhibitors . ADMET analysis (e.g., SwissADME) can further assess pharmacokinetic suitability .

Q. What environmental hazards are associated with this compound, and how can its ecotoxicity be mitigated?

  • Methodological Answer : Brominated aromatics are persistent in aquatic systems. Conduct Daphnia magna toxicity assays (EC₅₀ values) to evaluate acute effects. For degradation studies, employ advanced oxidation processes (e.g., UV/H₂O₂) to break down the benzodiazole core. Monitor degradation products via LC-MS to ensure non-toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.